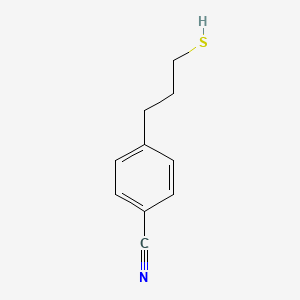
4-(3-Mercaptopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Mercaptopropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a 3-mercaptopropyl chain
Métodos De Preparación
The synthesis of 4-(3-Mercaptopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-(3-Mercaptopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
4-(3-Mercaptopropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its thiol group can be utilized in the formation of metal-thiol complexes, which are valuable in catalysis and material science.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, through thiol-reactive chemistry. This allows for the study of protein function and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its ability to form stable complexes with metals may have implications for drug delivery and imaging.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Mercaptopropyl)benzonitrile involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular pathways and processes. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
4-(3-Mercaptopropyl)benzonitrile can be compared with other similar compounds, such as:
4-Mercaptobenzonitrile: Lacks the propyl chain, resulting in different reactivity and applications.
3-Mercaptopropylamine: Contains an amine group instead of a nitrile group, leading to different chemical properties and uses.
4-(3-Aminopropyl)benzonitrile:
The uniqueness of this compound lies in the combination of the benzonitrile and 3-mercaptopropyl groups, which confer distinct chemical properties and versatility in various applications.
Propiedades
Fórmula molecular |
C10H11NS |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
4-(3-sulfanylpropyl)benzonitrile |
InChI |
InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 |
Clave InChI |
OGOGZFOJEAJAER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCS)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




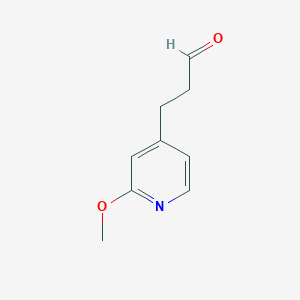
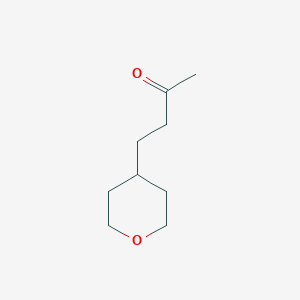
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
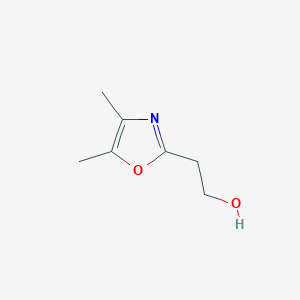

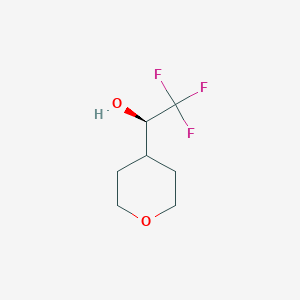

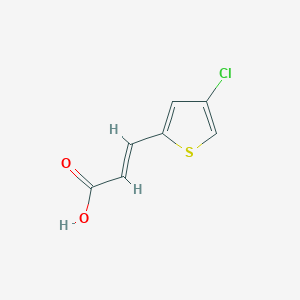



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
